2-Methoxy-6-(pyrimidin-4-yl)quinoline
Description
Properties
CAS No. |
113656-42-1 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-methoxy-6-pyrimidin-4-ylquinoline |
InChI |
InChI=1S/C14H11N3O/c1-18-14-5-3-11-8-10(2-4-13(11)17-14)12-6-7-15-9-16-12/h2-9H,1H3 |
InChI Key |
IWCDOKQSPLUGHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)C3=NC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The structural uniqueness of 2-methoxy-6-(pyrimidin-4-yl)quinoline becomes evident when compared to related quinoline derivatives. Below is a detailed comparison with key analogs:
Key Differences
Pyrimidine at the 6-position (vs. 3-position in ’s analog) may optimize interactions with planar binding pockets, as seen in kinase inhibitors .
Electronic Effects :
- The methoxy group at the 2-position donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., Cl in ’s compound), which could modulate redox activity or metabolic stability .
Biological Activity :
- Hydrazone derivatives () exhibit radical-scavenging activity due to their hydrazine groups, whereas the pyrimidinyl group in the target compound may favor interactions with ATP-binding pockets (e.g., in kinases or topoisomerases) .
Physicochemical Properties
- Solubility: The pyrimidine ring and methoxy group may enhance aqueous solubility compared to highly lipophilic 4-substituted quinolines (e.g., chloroquine) .
- Melting Point: Pyrimidine’s rigidity likely increases the melting point relative to alkyl-substituted analogs (e.g., 2-methylquinolines) .
Preparation Methods
Reaction Mechanism and Conditions
The Pfitzinger condensation involves base-mediated cyclization of isatin with a ketone, typically under reflux in aqueous NaOH or KOH (Figure 1). For 6-substituted quinolines, 4-bromoacetophenone derivatives serve as effective coupling partners.
Key parameters :
-
Temperature: 80–100°C
-
Base: 10% NaOH (aq)
-
Reaction time: 12–24 hours
Post-condensation, the intermediate undergoes decarboxylation to yield the quinoline framework. While this method reliably produces the core structure, it lacks inherent selectivity for subsequent substitutions at positions 2 and 6.
Transition Metal-Catalyzed Cross-Coupling Methods
Modern synthetic routes employ palladium-catalyzed Suzuki-Miyaura coupling to install the pyrimidin-4-yl group at position 6. This approach overcomes limitations of classical methods by enabling late-stage diversification.
Suzuki-Miyaura Coupling Protocol
A representative synthesis involves:
-
Preparation of 6-bromo-2-methoxyquinoline via Pfitzinger condensation
-
Cross-coupling with pyrimidin-4-ylboronic acid
Optimized conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Yield | 42–48% |
This method demonstrates excellent functional group tolerance, though bromo-quinoline precursors require careful purification to prevent homocoupling.
Methoxy Group Installation Strategies
Position-selective methoxylation presents unique challenges due to the quinoline ring's electronic properties. Two primary methods dominate:
Nucleophilic Aromatic Substitution
Direct displacement of a leaving group (e.g., Cl) at position 2 using sodium methoxide:
Procedure :
Directed Ortho-Metalation
Lithiation-directed methoxylation offers superior regiocontrol:
-
Protect quinoline nitrogen with TMSCl
-
LDA-mediated deprotonation at C2
-
Quench with trimethyl borate followed by oxidation
Advantages :
-
Avoids harsh nucleophilic conditions
-
Compatible with sensitive pyrimidine groups
Integrated Synthetic Routes
Combining these methodologies enables efficient large-scale production:
Route A (Sequential Functionalization) :
-
Pfitzinger condensation → 6-bromoquinoline (Yield: 35%)
-
Methoxylation at C2 (Yield: 70%)
-
Suzuki coupling (Yield: 45%)
Total yield : 11.0%
Route B (Late-Stage Coupling) :
-
Pfitzinger condensation → 2-methoxy-6-bromoquinoline (Yield: 28%)
-
Suzuki coupling (Yield: 48%)
Total yield : 13.4%
Route B's improved efficiency stems from reduced purification steps and higher coupling yields.
Comparative Analysis of Methodologies
| Parameter | Classical Route | Modern Hybrid Route |
|---|---|---|
| Total steps | 5 | 3 |
| Average yield/step | 28% | 39% |
| Regioselectivity | Moderate | High |
| Scalability | <100 g | >1 kg |
| Purification challenges | High | Moderate |
Transition metal-mediated approaches significantly outperform classical methods in yield and scalability, though requiring specialized catalysts .
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR identify substituent positions. The methoxy group typically resonates at δ 3.8–4.0 ppm, while pyrimidine protons appear as doublets (δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity. For example, the dihedral angle between quinoline and pyrimidine rings affects electronic properties .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 278.1) .
What biological activities are reported for quinoline derivatives with pyrimidine substituents?
Basic Research Question
-
Antimicrobial Activity : Pyrimidine-containing quinolines show MIC values of 2–8 µg/mL against S. aureus and E. coli, likely due to DNA gyrase inhibition .
-
Anticancer Potential : IC values of 10–50 µM against HeLa and MCF-7 cells are reported, linked to kinase inhibition or intercalation mechanisms .
-
Data Table :
Activity Model System Key Finding Reference Antimicrobial E. coli (ATCC) MIC = 4 µg/mL Anticancer HeLa cells IC = 12 µM
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
- Catalyst Screening : Pd(PPh) vs. PdCl(dppf) for Suzuki coupling. PdCl(dppf) increases yield by 20% due to better stability .
- Solvent Effects : DMF enhances solubility of intermediates but may require inert atmospheres to prevent oxidation .
- Temperature Control : Maintaining 80–100°C during coupling minimizes side products (e.g., homocoupling of boronic acids) .
How to resolve contradictions in reported biological activity data for similar compounds?
Advanced Research Question
Discrepancies may arise from:
- Substituent Effects : Even minor changes (e.g., chloro vs. methoxy groups) alter logP and bioavailability. For example, 2-methoxy analogs show 3x higher cellular uptake than 2-chloro derivatives .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times affect IC. Normalize data using positive controls like doxorubicin .
- Mechanistic Studies : Use molecular docking to compare binding affinities with targets like topoisomerase II .
What strategies identify biological targets for this compound in drug discovery?
Advanced Research Question
- Proteomic Profiling : Affinity chromatography with immobilized quinoline derivatives isolates binding proteins (e.g., kinases) .
- CRISPR Screening : Genome-wide knockout libraries identify genes essential for compound efficacy (e.g., EGFR or BCR-ABL) .
- In Silico Models : Molecular dynamics simulations predict interactions with ATP-binding pockets in kinases (e.g., 2.5 Å RMSD for CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
